7-Amino-4-chloro-3-methoxyisocoumarin
Overview
Description
7-Amino-4-chloro-3-methoxyisocoumarin (7-ACM) is a synthetic compound derived from the isocoumarin family. 7-ACM has found numerous applications in research laboratories, as it can be used to study a variety of biological systems and processes. It is a useful tool for scientists due to its various biological activities, including its ability to interact with various cellular proteins and enzymes.
Scientific Research Applications
Enzyme Inhibition
7-Amino-4-chloro-3-methoxyisocoumarin and its derivatives are primarily studied for their potent inhibition of various enzymes. A key area of interest is their effect on human leukocyte elastase (HLE). Research demonstrates that different substituents at the 7-amino and 3-alkoxy positions significantly influence inhibitory potency against HLE, with hydrophobic substituents at the 7-amino position providing the best selectivity and inhibitory potency (Kerrigan et al., 1995).
Additionally, these compounds have been evaluated as inhibitors of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). The inhibition of HNE is shown to be directly related to the hydrophobicity of the substituent on the 7-amino group (Hernández et al., 1992).
Serine Protease Detection and Isolation
New biotinylated, mechanism-based isocoumarin serine protease inhibitors were synthesized to detect, localize, and isolate serine proteases. These inhibitors, containing a 4-chloro group and a biotinylated substituent at the 7-position, have shown effectiveness against a range of serine proteases including HLE, PPE, trypsin, and others (Kam et al., 1993).
Blood Coagulation Enzyme Inhibition
7-Amino-4-chloro-3-methoxyisocoumarin derivatives have been synthesized for the inhibition of blood coagulation enzymes. These derivatives exhibit strong inhibitory and anticoagulant potency, with substituted isocoumarins showing promise as effective anticoagulants in vitro (Kam et al., 1994).
Potential in Treating Neurodegeneration
7-Amino-3-(2/3bromopropoxy)-4-chloroisocoumarin has been used as a calpain inhibitor, showing potential in the inhibition and treatment of neurodegeneration (Hussain et al., 2001).
Crystal Structure Analysis
The crystal structure of the iodo analog of 7-(bromoacetyl)amino-4-chloro-3-methoxyisocoumarin, an HNE inhibitor, has been determined, providing insights into the structural aspects of these compounds (Kerrigan et al., 1996).
Other Applications
Research also explores the synthesis of various derivatives of 7-Amino-4-chloro-3-methoxyisocoumarin and their applications in different biological and chemical contexts. For example, studies on the synthesis and reactivity of these compounds offer insights into their potential for creating new polycyclic derivatives and understanding their interaction mechanisms (Bihel et al., 2003).
properties
IUPAC Name |
7-amino-4-chloro-3-methoxyisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGKLWVCUXONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-chloro-3-methoxyisocoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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